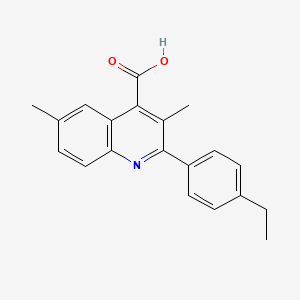

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a CAS number of 1247119-83-0 . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” can be represented by the InChI Key: ZTABWPDSXBXQMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.03, indicating its lipophilicity . Its water solubility is 0.149 mg/ml .Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactions

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid and its derivatives are utilized in various synthetic applications and chemical reactions. For instance, it's involved in the reactions with nitrogen-centered nucleophiles, resulting in products like 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)-N′1,N′4-diphenyl-3-(2-phenylhydrazono) succinohydrazide, among others. These reactions exhibit the opening of the pyrrole ring, highlighting the compound's reactivity and utility in creating complex molecular structures (Surikova et al., 2008).

Role in Asymmetric Synthesis and Molecular Structures

The compound is instrumental in asymmetric synthesis processes. For example, a palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids utilizes compounds like 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid. This results in the formation of structurally diverse 3,4-dihydroquinolin-2-ones, demonstrating its significance in creating compounds with potential medicinal properties (Jin et al., 2018).

Fluorescent Properties and Antibacterial Activities

The compound and its derivatives have been studied for their fluorescent properties and potential antibacterial activities. For instance, carboxyl-functionalized 2-phenylquinoline derivatives exhibit intriguing fluorescent behavior and have been evaluated for antibacterial activities against various strains, demonstrating the compound's potential in therapeutic and diagnostic applications (Lei et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is currently unknown. Related compounds such as (4-ethylphenyl)sulfamic acid have been found to interact with the receptor-type tyrosine-protein phosphatase beta .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Quinoline derivatives are known to be involved in a variety of biochemical processes, including cell signaling, enzyme inhibition, and ion channel modulation .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Quinoline derivatives are known to have a wide range of effects, including anti-inflammatory, antimalarial, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature and humidity can also affect the compound’s stability .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLFONLNYXABDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

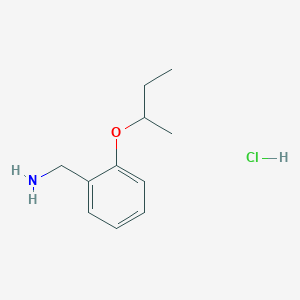

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)